molecular formula C7H7BrO B123540 4-Bromoanisole CAS No. 104-92-7

4-Bromoanisole

Cat. No. B123540
CAS RN: 104-92-7
M. Wt: 187.03 g/mol
InChI Key: QJPJQTDYNZXKQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Bromoanisole is a useful brominating reagent . It is formed as a reaction product in the reaction between HOBr and anisole . Suzuki coupling of 4-bromoanisole with phenylboronic acid catalyzed by palladium pincer complexes has been studied . A patent describes a preparation method of 4-bromoanisole which involves dissolving methoxybenzene and liquid bromine into 1-butyl-3-methylimidazole nitrate, and reacting for more than 1h under closed conditions at 25-100°C .


Molecular Structure Analysis

The molecular formula of 4-Bromoanisole is C7H7BrO . Its average mass is 187.034 Da and its monoisotopic mass is 185.968018 Da .


Chemical Reactions Analysis

4-Bromoanisole forms a Grignard reagent, which reacts with phosphorus trichloride to give tris (4-methoxyphenyl)phosphine . It also forms the organozinc derivative CH3OC6H4ZnBr . It is sometimes used in RNA extraction to further eliminate DNA contamination .


Physical And Chemical Properties Analysis

4-Bromoanisole is a colorless to pale yellow oily liquid . It is insoluble in water, but soluble in ethanol, ether, and chloroform . Its density is 1.494 g/mL at 25°C . It has a melting point of 9-10°C and a boiling point of 223°C .

Scientific Research Applications

1. Polymer Blends in Photovoltaic Devices

4-Bromoanisole is utilized as a processing additive in organic photovoltaic devices. It controls phase separation and phase purity in polymer-polymer blends, promoting aggregation of the donor material (P3HT) which improves morphology in both mixed and demixed blends. This application is crucial for enhancing the efficiency of organic photovoltaic devices (Liu et al., 2012).

2. Synthesis of Heat and Pressure-Sensitive Dyes

In the manufacturing of thermal papers, 4-Bromoanisole is a key ingredient for synthesizing black fluorane dye, an important heat and pressure-sensitive dye. A continuous homogeneous bromination technology in a microreaction system has been developed for its preparation, showcasing a more efficient and selective process compared to traditional methods (Xie et al., 2020).

3. Safety in Lithium-Ion Batteries

4-Bromoanisole has been recommended as a safety electrolyte additive for lithium-ion batteries, particularly for LiNi0.6Co0.2Mn0.2O2 (NCM 622) cathode materials. It improves overcharge tolerance and cycle stability at high cut-off voltages, thus enhancing the safety and lifespan of these batteries (Zhu, 2019).

4. Electrochemical Studies

The electrochemical reduction of 4-Bromoanisole has been studied, revealing insights into its behavior at different electrodes. Such studies are pivotal in understanding the electrochemical properties of organic compounds and their potential applications in various electrochemical processes (Mubarak et al., 1990).

5. Molecular Energetics and Thermodynamics

Research on the molecular energetics of 4-Bromoanisole provides insights into its thermodynamic properties. This is crucial for its application in various chemical processes where energy changes are a significant factor (Silva & Ferreira, 2009).

Safety And Hazards

4-Bromoanisole is moderately toxic by ingestion and skin contact . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . In case of contact, immediate medical attention is advised .

Future Directions

The global bromoanisole market, which includes 4-Bromoanisole, is expected to grow at a CAGR of 4.5% during the forecast period, from 2021 to 2030 . The growth of this market can be attributed to the increasing demand for solvents and intermediates in various industries such as paints and coatings, adhesives and sealants, pharmaceuticals, cosmetics, food & beverages, and others .

properties

IUPAC Name

1-bromo-4-methoxybenzene
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InChI

InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
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InChI Key

QJPJQTDYNZXKQF-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)Br
Source PubChem
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Molecular Formula

C7H7BrO
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DSSTOX Substance ID

DTXSID2059308
Record name Benzene, 1-bromo-4-methoxy-
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Molecular Weight

187.03 g/mol
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Physical Description

Clear light yellow liquid; mp = 9-10 deg C; [Sigma-Aldrich MSDS]
Record name 4-Bromoanisole
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Product Name

4-Bromoanisole

CAS RN

104-92-7
Record name 4-Bromoanisole
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Synthesis routes and methods I

Procedure details

The bromination of anisole with one equivalent of bromine is chloroform, at room temperature, is reported to give an 80% yield of monobromoanisole. Grignard, Bellet and Courtot, Ann. Chim. 4, 28 (1915). The preparation of dibromoanisole from anisole, and of tribromoanisole from dibromoanisole, in carbon tetrachloride, is also reported. Kohn and Sussman, Monatsh. Chem. 46, 575 (1925). "Several days" reaction time is reported for the preparation of several tribromophenyl alkyl ethers. Yields are not reported. Baiford and Birosel, J. Am. Chem. Soc., 51, 1776 (1929). The bromination of anisole with three equivalents of bromine yields 1.5% tribromoanisole. Similarly, the bromination of monobromoanisole with two equivalents of bromine in chloroform is reported to give only small quantities of tribromoanisole, and tribromoanisole is reported not to brominate further. D. M. Birosel, Univ. Phillipines Natural Applied Sci. Bull. 1, 145 (1931).
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80%

Synthesis routes and methods II

Procedure details

In a 500 mL round bottom flask was charged 2,4-dibromoanisole (5.0 g, 18.8 mmol) followed by 200 mL of dry tetrahydrofuran under nitrogen. The reaction mixture was then cooled to −78° C., and n-butyllithium (16.11 mL, 22.56 mmol) was added dropwise. The reaction mixture was stirred for 30 min at −78° C. The reaction mixture was then warmed to 0° C. and trimethylborate (2.57 mL, 22.56 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 30 min. 5 mL of glacial acetic acid was added followed by 10 mL of 35% wt. hydrogen peroxide in a drop wise fashion. The reaction was allowed to stir 12 h at room temperature. The reaction was quenched with 1 N HCl, extracted with ethylacetate (100×3) and the combined organic phases were dried over Na2SO4, filtered and evaporated under reduced pressure. Purification by column chromatography yielded 1 g (26%) of 3-hydroxy, 4-methoxybromobenzene (white crystals). (96:4 Hexanes:ethylacetate).
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Synthesis routes and methods III

Procedure details

25 g (0.20 mol) of dimethyl sulphate are run over the course of 45 minutes into a refluxing suspension of 34.4 g (0.20 mol) of p-bromophenol and 27.5 g (0.20 mol) of potassium carbonate in 150 ml of acetone. The reflux is maintained for a further hour, the inorganic salts are removed by filtration and the filtrate is evaporated to dryness under reduced pressure. The residue is dissolved in diethyl ether, the ether solution is washed with dilute sodium hydroxide solution and water and is dried over dry sodium sulphate, and the solvent is evaporated to give 37.2 g of a slightly yellow oil which is insoluble in water.
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25 g
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Synthesis routes and methods IV

Procedure details

Bromination using NBS has been found to be applicable for use with a wide range of aromatic starting materials or substrates, as is summarized in Table 1. For example, anisole can be brominated by use of 1 equivalent of NBS in the presence of 5 mol % of ZrCl4 at −78° C. to afford p-bromoanisole in 98% yield as sole product (Table 1, Entry 1). However, in the absence of ZrCl4 the halogenation does not proceed, even at room temperature (Table 1, Entry 1).
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98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromoanisole
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4-Bromoanisole
Reactant of Route 3
4-Bromoanisole
Reactant of Route 4
4-Bromoanisole
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4-Bromoanisole
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4-Bromoanisole

Citations

For This Compound
5,710
Citations
MS Mubarak, LL Karras, NS Murcia… - The Journal of …, 1990 - ACS Publications
… Our decision to study the behavior of 4-iodo- and 4-bromoanisole stems from the fact that the starting materials as well as their electrolysis products are less volatile and easier to …
Number of citations: 9 pubs.acs.org
C Zhu, J Liu, X Yu, Y Zhang, X Jiang, P Dong… - International Journal of …, 2019 - Elsevier
4-Bromoanisole (4BA) is recommended for LiNi0.6Co0.2Mn0.2O2 (NCM 622) cathode materials as a safety electrolyte additive. The effect of anti-overcharge on NCM 622 cathodes are …
Number of citations: 4 www.sciencedirect.com
JD Sivey, MA Bickley, DA Victor - Environmental Science & …, 2015 - ACS Publications
… (A) Regiospecific rate constants and (B) ratios of rate constants for bromination of anisole to give 4-bromoanisole (4-BA, k I,obs ) and 2-bromoanisole (2-BA, k II,obs ). Dashed line …
Number of citations: 45 pubs.acs.org
JMW Scott, JG Martin - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… were only able to detect 4-bromoanisole when they treated N-… to detect both 2- and 4-bromoanisole in the reaction products. … Under these conditions 4-bromoanisole had a retention time …
Number of citations: 10 cdnsciencepub.com
AS Hussey, IJ Wilk - Journal of the American Chemical Society, 1950 - ACS Publications
… We have found that the monobromoanisole product obtained on hydrolysis consists of a mixture of 68-72% 2-bromoanisole and 28-32% 4bromoanisole as indicated by ultraviolet …
Number of citations: 16 pubs.acs.org
F Berthiol, H Doucet, M Santelli - Applied organometallic …, 2006 - Wiley Online Library
… For example, quite similar TONs were obtained using activated 4-bromoacetophenone and deactivated 4bromoanisole: 6900 and 8400, respectively (Table 1, entries 4, 5, 13 and 14), …
Number of citations: 34 onlinelibrary.wiley.com
B Barton, MR Caira, U Senekal… - Crystal Growth & …, 2022 - ACS Publications
… , trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED), a host compound that formed complexes with anisole (ANI), 2-bromoanisole (2-BA), and 4-bromoanisole (4-…
Number of citations: 2 pubs.acs.org
DU Nielsen, C Lescot, TM Gøgsig… - … A European Journal, 2013 - Wiley Online Library
… source, 1,1′-bis(diisopropylphosphino)ferrocene (DiPrPF) as a bidentate diphosphine ligand, CO (1.5 equiv) and a sodium amide base (2 equiv) in THF, we found that 4-bromoanisole …
C Xing, J Yu, P Zhang, J Wu - Chinese Journal of Organic Chemistry, 2013 - sioc-journal.cn
… Electron-deficient 3-bromoanisole showed high reactivity, and electron-rich 4-bromoanisole had low reactivity. O-Arylation of 4-bromoanisole occurred to afford the product by …
Number of citations: 3 sioc-journal.cn
Y Asahi, N Hirota - Molecular Physics, 1982 - Taylor & Francis
… Single crystal EPR spectra of 4fluoroaniline and 4-bromoanisole in 1,4-dibromobenzene host … The analysis of the bromine hyperfine and quadrupole splittings of 4-bromoanisole indi…
Number of citations: 4 www.tandfonline.com

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